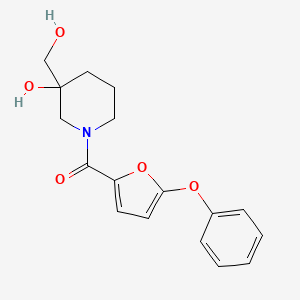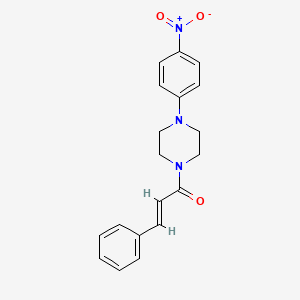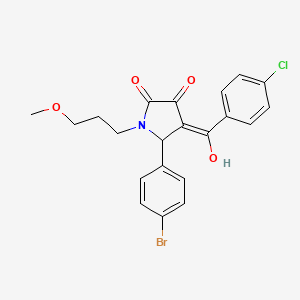
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol, also known as HPP, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and biotechnology. HPP is a derivative of furan, a heterocyclic organic compound, and piperidine, a cyclic amine. In
作用機序
The mechanism of action of 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which play a role in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and oxidative stress. This compound has also been shown to improve cognitive function and memory, and to have neuroprotective effects. This compound has been shown to modulate the expression of various genes involved in inflammation and tumor growth, and to regulate the activity of various signaling pathways.
実験室実験の利点と制限
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and modify for specific applications. However, this compound has some limitations, including its relatively short half-life and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol, including the development of new drugs based on this compound, the exploration of this compound's potential use in the treatment of neurodegenerative diseases, and the investigation of this compound's mechanism of action and potential side effects. Other future directions include the modification of this compound's structure for specific applications, and the development of new methods for synthesizing and purifying this compound.
合成法
The synthesis of 3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol involves the reaction of 5-phenoxy-2-furoic acid with 3-aminomethylpiperidine in the presence of a catalyst such as triethylamine. The resulting product is then treated with formaldehyde to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been explored to modify the structure of this compound for specific applications.
科学的研究の応用
3-(hydroxymethyl)-1-(5-phenoxy-2-furoyl)-3-piperidinol has been the subject of scientific research for its potential applications in medicine and biotechnology. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for its ability to improve cognitive function and memory.
特性
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-(5-phenoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-12-17(21)9-4-10-18(11-17)16(20)14-7-8-15(23-14)22-13-5-2-1-3-6-13/h1-3,5-8,19,21H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGXJHBZZZCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)OC3=CC=CC=C3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)
![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)
![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)

![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)
